3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CF3C6H3ClF2O2) is an organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble solid with an intense odor. CF3C6H3ClF2O2 is a versatile compound with numerous applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and small molecules. Furthermore, it has been used in the design of structural analogs of natural products, and in the synthesis of polymers and surfactants.
Scientific Research Applications
Directed Lithiation and Functionalization
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid can be involved in directed lithiation processes, leading to the synthesis of ortho-substituted products through reactions with various electrophiles. This method facilitates the introduction of different functional groups at specific positions on the aromatic ring, demonstrating its utility in constructing complex molecular architectures (Bennetau et al., 1995).
Synthesis of Aromatic Amino Acids
It has been used as a starting material in the synthesis of novel amino acids, highlighting its role in the development of new synthetic methodologies for incorporating fluorine into biologically relevant molecules. This approach is significant for drug discovery and development, offering pathways to fluorinated amino acids with potential pharmacological applications (Burger et al., 2006).
Development of Polyimide Materials
The compound has contributed to the synthesis of soluble fluoro-polyimides, showcasing its utility in materials science. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications (Xie et al., 2001).
Pharmacological Research
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells .
Biochemical Pathways
It’s known that similar compounds can affect the pathways related to hdl metabolism and atherosclerotic plaque development .
Pharmacokinetics
It’s known that similar compounds can exhibit excellent lipophilicity and binding affinity, which could impact their bioavailability .
Result of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to exhibit an inhibition of 022 µM on the membrane fusion between the virus and the endosome of the host cells .
Action Environment
It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXNXRHKMRASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378686 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129931-45-9 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the main focus of the research paper regarding 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid?
A1: The research paper [] centers on outlining a novel process for synthesizing this compound. Instead of focusing on the compound's applications or properties, it delves into the chemical reactions and conditions required for its production. Two distinct synthesis pathways are proposed, both utilizing 3-chloro-4-fluorobenzotrifluoride as a starting material and employing different reaction mechanisms and reagents to achieve the desired product.
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